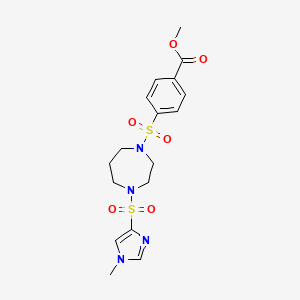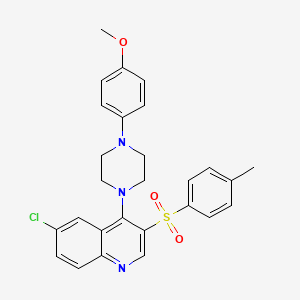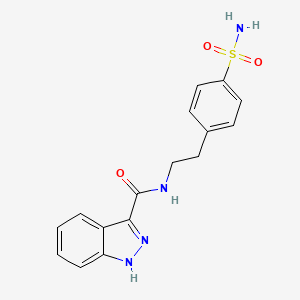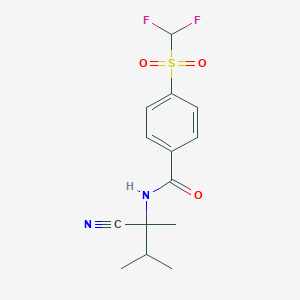
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide” is a sulfonamide derivative . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Sulfonamides, in general, are relatively unreactive .Wissenschaftliche Forschungsanwendungen
Pro-Apoptotic Effects in Cancer Cells
Compounds with sulfonamide fragments have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines. Studies have shown that these compounds can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, such as caspase 3, caspase 8, and caspase 9. The activation of these apoptotic genes is likely mediated by the activation of p38 and ERK, suggesting a potential mechanism for their pro-apoptotic effects in cancer cells (Cumaoğlu et al., 2015).
Enzyme Inhibitory Kinetics and Alzheimer’s Disease
Research into sulfonamide derivatives has included their synthesis and evaluation as inhibitors of acetylcholinesterase, an enzyme associated with Alzheimer’s disease. One study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, finding that certain derivatives showed acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate. This suggests their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Fluorescent Probes for Biochemical Analysis
Compounds within this chemical class have been explored for their potential as fluorescent probes. For example, the synthesis of analogues to Zinquin ester, a specific fluorophore for Zn(II), highlights the utility of these compounds in biochemical analysis. These analogues exhibit bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II), suggesting their application in the detection and study of zinc in biological systems (Kimber et al., 2003).
Antimicrobial Properties
Sulfonamide derivatives have been assessed for their antimicrobial properties as well. Novel compounds such as 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates have been synthesized and shown to possess significantly higher antimicrobial activity compared to parent compounds. This suggests their potential application in the development of new antimicrobial agents (Vanparia et al., 2010).
Drug-Tubulin Interactions
Another area of research has focused on the binding of sulfonamide drugs to the colchicine site of tubulin, exploring their potential as inhibitors of tubulin polymerization. This research is significant for understanding the mechanisms of action of potential anticancer drugs that inhibit cell division by targeting microtubules (Banerjee et al., 2005).
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-10-4-5-13-11-14(6-8-17(13)21)20-28(24,25)15-7-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYPCESCRPRZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2659469.png)
![Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride](/img/structure/B2659470.png)
![Ethyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2659471.png)
![tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B2659472.png)

![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)

![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)
![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)

